Aloxistatin

Cell Biology Pharmacology Intracellular Protease Inhibition

Aloxistatin (E-64d) is the only cell-permeable, broad-spectrum cysteine protease inhibitor in the E-64 family suitable for intact-cell and live-animal studies. Its ethyl ester prodrug enables intracellular target engagement that E-64 and E-64c cannot achieve, while its multi-cathepsin/calpain inhibition profile makes it the superior phenotypic screening tool versus narrow inhibitors like CA-074. With validated oral bioavailability, CNS penetration, and human clinical safety data, Aloxistatin is the translational research choice for autophagy flux assays, neurodegeneration models, and IND-enabling studies.

Molecular Formula C17H30N2O5
Molecular Weight 342.4 g/mol
CAS No. 88321-09-9
Cat. No. B1665256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAloxistatin
CAS88321-09-9
Synonyms(2S,3S)-trans-epoxysuccinyl-L-leucylamido-3-methylbutane ethyl ester
aloxistatin
E64d inhibitor
EP 453
EP-453
epoxysuccinyl-leucylamide(3-methyl)butane ethyl ester
ethyl (+)-(2S,3S)-2,3-epoxy-N-((S)-1-(isopentylcarbamoyl)-3-methylbutyl)succinamate
ethyl 3-(3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl)-2-oxiranecarboxylate
ethyl epoxysuccinyl-leucylamido-3-methylbutane
loxistatin
loxistatin, (2S-(2alpha,3beta(R*)))-isomer
protease inhibitor E64d
Molecular FormulaC17H30N2O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1C(O1)C(=O)NC(CC(C)C)C(=O)NCCC(C)C
InChIInChI=1S/C17H30N2O5/c1-6-23-17(22)14-13(24-14)16(21)19-12(9-11(4)5)15(20)18-8-7-10(2)3/h10-14H,6-9H2,1-5H3,(H,18,20)(H,19,21)/t12-,13-,14-/m0/s1
InChIKeySRVFFFJZQVENJC-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aloxistatin (E-64d, CAS 88321-09-9): A Cell-Permeable, Irreversible Cysteine Protease Inhibitor for In Vivo and Cellular Studies


Aloxistatin (also known as E-64d, loxistatin, or EST) is a synthetic analog of the fungal metabolite E-64 [1]. It is classified as an irreversible, membrane-permeable inhibitor of cysteine proteases . As the ethyl ester prodrug form of E-64c, its primary mechanism of action involves covalent modification of the active site cysteine residue in target proteases, including calpains 1 and 2, cathepsins B, H, and L, and papain . This broad-spectrum activity makes it a widely utilized research tool for probing the roles of these proteases in models of neurodegeneration, muscular dystrophy, cancer, and viral infection [2].

Why Aloxistatin Cannot Be Directly Substituted by E-64, E-64c, or Other Cysteine Protease Inhibitors


Substituting Aloxistatin (E-64d) with its close structural analogs, such as E-64 or E-64c, or with more selective inhibitors like CA-074, will lead to fundamentally different experimental outcomes due to critical variations in cell permeability, in vivo efficacy, and target selectivity. Aloxistatin's ethyl ester moiety confers membrane permeability, enabling it to inhibit intracellular proteases in intact cells and live animals, a property its parent compound E-64 and the intermediate E-64c lack [1][2]. Furthermore, its broad-spectrum activity against calpains and multiple cathepsins differs significantly from the narrow, high-potency inhibition of cathepsin B by CA-074, making Aloxistatin the preferred tool for investigating complex, multi-protease pathways like autophagy and protein degradation . The quantitative evidence below delineates these critical, application-impacting differences.

Quantitative Evidence Differentiating Aloxistatin (E-64d) from Key Analogs for Scientific Procurement


Membrane Permeability: The Critical Differentiator for Intact Cell vs. Lysate Studies

Aloxistatin (E-64d) uniquely possesses the ability to inhibit calpain activity in intact platelets, a functional readout of its cell permeability. In a direct comparative study, neither E-64c nor E-64 inhibited proteolysis in intact platelets after washing, while E-64d successfully did so [1]. This is because E-64d is a membrane-permeable ethyl ester prodrug that is converted to the active E-64c form intracellularly . E-64c itself is not membrane-permeable, making it suitable only for assays in cell lysates or purified enzyme systems. This establishes a clear procurement decision point: experiments requiring intracellular protease inhibition in live cells or tissues mandate the use of E-64d over E-64 or E-64c.

Cell Biology Pharmacology Intracellular Protease Inhibition

Target Selectivity Profile: Broad-Spectrum vs. Highly Selective Inhibition

Aloxistatin (E-64d) is a broad-spectrum cysteine protease inhibitor, while CA-074 is a highly selective inhibitor. CA-074 inhibits cathepsin B with a Ki of 2-5 nM, and its selectivity over cathepsins H and L is substantial, with Ki values for these off-targets ranging from 40-200 μM . In contrast, Aloxistatin potently inhibits calpains and multiple cathepsins (B, H, L, F, K) simultaneously . This difference in selectivity dictates experimental utility: CA-074 is the tool of choice for dissecting the specific role of cathepsin B, whereas Aloxistatin is selected when broad-spectrum blockade of cysteine protease activity is desired, such as in studies of bulk protein degradation, autophagy, or complex pathologies like Alzheimer's disease where multiple proteases are implicated.

Enzymology Neuroscience Protease Selectivity

In Vivo Efficacy: Validated Oral Bioavailability and Target Engagement

Aloxistatin (E-64d) has demonstrated in vivo efficacy following oral administration, a critical differentiator from non-bioavailable analogs. In a hamster model, oral administration of Aloxistatin at a dose of 100 mg/kg strongly inhibited cathepsin B and L activities in skeletal muscle, heart, and liver . In a guinea pig model, oral dosing also resulted in a dose-dependent reduction of amyloid-beta (Aβ40 and Aβ42) peptides in the brain, cerebrospinal fluid, and plasma . Furthermore, oral dosing of 12.5 mg/kg/day for three days in a mouse model of Chediak-Higashi syndrome significantly improved lysosomal enzyme activity [1]. This validated oral bioavailability and systemic target engagement contrasts with E-64, which is primarily used for in vitro work and has limited in vivo application.

Pharmacology Drug Discovery In Vivo Model

Clinical Translation Potential: A Distinction in Human Safety Profile

Aloxistatin has been administered to humans in clinical trials, providing a safety profile that informs its use in translational research. It was researched for the treatment of muscular dystrophy but was not successful in human clinical trials, yet the fact of its human testing demonstrates a certain level of safety and tolerability [1]. This history is in stark contrast to many other research-grade cysteine protease inhibitors, which are often potent but also highly toxic and have never progressed to human studies. For example, while MDL-28170 is a widely used cell-permeable calpain inhibitor, its safety profile is not as well-characterized in humans [2]. This makes Aloxistatin a more attractive tool for late-stage preclinical studies where the translational gap to potential clinical application is being considered.

Clinical Pharmacology Translational Research Safety Assessment

Optimal Scientific and Industrial Applications for Aloxistatin Based on Differentiated Evidence


Investigating Autophagy and Lysosomal Function in Live Cells

The unique cell permeability of Aloxistatin makes it the definitive choice for studying autophagy flux in live-cell imaging assays. Unlike E-64c or E-64, Aloxistatin can enter cells to inhibit lysosomal cysteine proteases, allowing researchers to block the degradation of autophagic cargo and accurately measure autophagosome accumulation without the confounding effects of serum esterases if used correctly in serum-free media .

In Vivo Preclinical Studies for Neurodegenerative Disease Models

Aloxistatin is a preferred tool compound for in vivo studies in Alzheimer's disease and other neurodegenerative models due to its validated oral bioavailability and ability to reduce brain amyloid-beta levels . Its ability to engage targets in the central nervous system after oral dosing, unlike non-bioavailable analogs, directly addresses a key requirement for procuring a compound for long-term animal studies [1].

Broad-Spectrum Cysteine Protease Inhibition in Complex Biological Systems

In experimental models where multiple cysteine proteases contribute to a disease phenotype (e.g., cancer invasion, inflammation, viral entry), Aloxistatin's broad-spectrum inhibition of calpains and cathepsins B, H, L, F, and K offers a strategic advantage over highly selective inhibitors like CA-074. This makes it a superior initial tool for phenotypic screening to determine if the involvement of a cysteine protease family is implicated, before narrowing down specific targets with more selective probes .

Translational Pharmacology and Toxicology Studies

Given its history of human clinical testing, albeit in a discontinued trial , Aloxistatin provides a known safety baseline for researchers conducting IND-enabling studies. It serves as an appropriate reference standard for comparing the safety margins and pharmacokinetic profiles of novel cysteine protease inhibitors in development, offering a translational advantage over purely research-grade tool compounds with no human exposure data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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